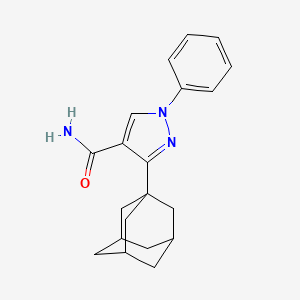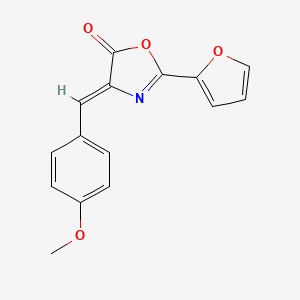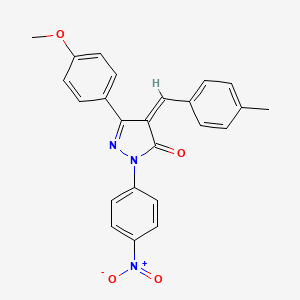
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as ACPD, is a synthetic compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide is believed to involve the inhibition of COX-2, which in turn leads to a reduction in the production of prostaglandins. This can result in a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on COX-2, it has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes, including blood pressure regulation and immune function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for COX-2 inhibition, which can allow for more targeted research into the role of this enzyme in various diseases. However, one limitation is that 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound, which may limit its relevance to natural systems.
Future Directions
There are many potential future directions for research involving 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use as a treatment for various diseases, including inflammation and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide and its effects on various physiological processes. Finally, there may be potential applications for 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide in the development of new drugs and therapies for various diseases.
Synthesis Methods
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 1-adamantylamine with phenylhydrazine, followed by the addition of acetyl chloride and subsequent deacetylation to form the final product.
Scientific Research Applications
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to be an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and has been implicated in various diseases, including inflammation and cancer.
properties
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLGGABHSBWODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)

![2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)
![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)
![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)